molecular formula C13H13N5OS B2810201 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 832679-27-3

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2810201
CAS RN: 832679-27-3
M. Wt: 287.34
InChI Key: YTVARBPALVDCQQ-UHFFFAOYSA-N
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Description

The compound “2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” is a research compound. It has been identified as a novel inhibitor against human respiratory syncytial virus .

Scientific Research Applications

  • Cholinesterase Inhibitors :

    • Triazole and triazolothiadiazine derivatives, including those with the indol-3-yl and 1,2,4-triazole moiety, were synthesized and evaluated as cholinesterase inhibitors. Compounds showed promising anticholinesterase activity, potentially useful for treating conditions like Alzheimer's disease (Mohsen, 2012).
  • Antimicrobial Agents :

    • Several derivatives of 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, including those with the indol-3-yl group, were synthesized as novel antimicrobial agents. They showed significant activity against various bacterial and fungal species (Kaplancikli et al., 2008).
  • Synthesis and Screening for Antimicrobial and Anti-inflammatory Activity :

    • Novel compounds containing the indol-3-yl and 1,2,4-triazole moiety were synthesized and screened for antimicrobial and anti-inflammatory activities. These compounds showed promising results against Gram-positive and Gram-negative bacteria and potential for anti-inflammatory applications (Gadegoni & Manda, 2013).
  • Analgesic, Neuroleptic, and Other Biological Activities :

    • Esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, related to the queried compound, were synthesized and found to exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds were also intermediates for synthesizing other structures (Salionov, 2015).
  • Antifungal and Apoptotic Effects :

    • Triazole-oxadiazole compounds, including those with the triazol-3-yl moiety, exhibited potent antifungal and apoptotic effects against Candida species. This research opens up avenues for developing new antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).
  • Antimicrobial Activities of Triazole Derivatives :

    • Novel triazole derivatives were synthesized and investigated for their antimicrobial activities. Certain compounds showed significant effectiveness against Candida species and pathogenic bacteria, suggesting their potential as antimicrobial agents (Altıntop et al., 2011).

Future Directions

The future directions for the research on similar compounds have been suggested. For example, the most potent compound in one study showed a stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir, making it a promising candidate for further investigation .

properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-18-12(16-17-13(18)20-7-11(14)19)9-6-15-10-5-3-2-4-8(9)10/h2-6,15H,7H2,1H3,(H2,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVARBPALVDCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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